molecular formula C9H9ClN2O2 B3103717 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride CAS No. 1448074-95-0

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B3103717
CAS No.: 1448074-95-0
M. Wt: 212.63
InChI Key: PDVYXAADEYCJAE-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (CAS 1448074-95-0) is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound serves as a crucial precursor for the synthesis of imidazopyridine carboxamide derivatives, which are investigated as potential therapeutic agents . Scientific studies have shown that such derivatives exhibit excellent in vitro anti-tuberculosis activity against both drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, with some analogs demonstrating potent inhibition by targeting the QcrB protein, an essential component of the bacterial electron transport chain . The hydrochloride salt form enhances the compound's solubility, making it suitable for various experimental applications. Researchers utilize this scaffold to develop and explore new pharmacophores for various biological targets. The compound is characterized by its molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . It is supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYXAADEYCJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone . This reaction proceeds under acidic conditions, typically using hydrochloric acid as a catalyst.

Another method involves the halogenation of 2-methylimidazo[1,2-a]pyridine. For example, the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the substitution of a hydrogen atom at the C-3 position, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, compounds with an imidazopyridine core have been shown to inhibit c-MET kinases, which play a role in carcinogenesis . The compound may also interact with other enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Structural analogs differ in substituent positions, halogenation, and heterocyclic modifications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity Reference
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₈N₂O₂ 176.17 2-CH₃, 3-COOH Anti-inflammatory
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid C₉H₇ClN₂O₂ 210.62 6-Cl, 2-CH₃, 3-COOH Antibacterial intermediate
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 7-Cl, 2-COOH Not reported
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C₁₀H₁₀N₂O₂ 190.20 2-CH₃, 7-CH₃, 3-COOH Anti-inflammatory
Imidazo[1,2-a]pyrimidine-3-carboxylic acid C₇H₅N₃O₂ 163.13 Pyrimidine core Anti-inflammatory

Pharmacological Activity Comparison

  • Anti-inflammatory Activity :

    • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives show moderate anti-inflammatory effects, comparable to pyrimidine analogs (e.g., imidazo[1,2-a]pyrimidine-3-carboxylic acid) .
    • 2,7-Dimethyl derivatives exhibit enhanced activity due to increased lipophilicity from the 7-CH₃ group .
  • Antitubercular Activity :

    • Hydrazide derivatives (e.g., 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclohexylidenhydrazide) demonstrate inhibitory effects against Mycobacterium tuberculosis (MIC ~12.09 µg/mL) .
  • Solubility and Bioavailability :

    • Hydrochloride salts (e.g., 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride) improve aqueous solubility, facilitating drug formulation .

Physicochemical Properties

  • Melting Points :

    • Free acid: 66–68°C vs. hydrazide derivatives (180°C) .
    • Hydrochloride salts generally exhibit higher melting points (>200°C) due to ionic interactions .
  • Synthetic Yields :

    • Ethyl ester precursors (e.g., methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate) achieve 45–56% yields under reflux conditions .
    • Chlorinated analogs (e.g., 6-chloro derivatives) require harsher conditions, reducing yields to ~27% .

Key Structural-Activity Relationships (SAR)

Halogenation : Chlorine at position 6 or 7 enhances antibacterial activity but reduces solubility .

Methyl Groups : 2-CH₃ improves metabolic stability, while 7-CH₃ increases lipophilicity and anti-inflammatory potency .

Heterocyclic Modifications : Replacing pyridine with pyrimidine retains anti-inflammatory activity but alters receptor binding .

Biological Activity

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride (2-MI) is a compound belonging to the imidazo[1,2-a]pyridine family, notable for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mutagenicity, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C9H9ClN2O2
  • Molecular Weight : 212.64 g/mol
  • Solubility : Enhanced as a hydrochloride salt, making it suitable for various applications in research and industry.

Antimicrobial Activity

Research indicates that 2-MI exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).

Table 1: Antimicrobial Activity of 2-MI

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Mycobacterium tuberculosis0.03 to 5.0 µM

The compound has shown promising results against multidrug-resistant strains of tuberculosis, indicating its potential as an anti-TB agent. The mechanism involves the inhibition of key metabolic pathways in these pathogens.

Mutagenicity and Toxicological Profile

2-MI has been studied for its mutagenic properties, particularly in the context of food safety. It is known to exhibit harmful effects if ingested or if it comes into contact with skin.

  • Toxicity :
    • Harmful if swallowed (H302).
    • Causes skin irritation (H315) .

These properties raise concerns regarding its use in food-related applications and necessitate further studies to assess its safety profile.

The biological activity of 2-MI is attributed to its structural features, which allow it to interact with various biological macromolecules.

Key Mechanisms:

  • Interaction with DNA : The compound may cause DNA damage through reactive intermediates.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of QcrB in Mycobacterium tuberculosis, impacting ATP synthesis crucial for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-MI. Notably, a study highlighted the design and synthesis of novel imidazo[1,2-a]pyridine derivatives that demonstrated enhanced activity against Mtb compared to standard treatments like isoniazid .

Table 2: Comparison of Biological Activity

CompoundActivity Against Mtb (MIC)Comparison to Isoniazid
2-MI0.03 to 5.0 µMComparable
Compound A<0.01 µMMore potent
Isoniazid0.1 µMReference

This table illustrates the potential of modified derivatives to outperform traditional treatments, emphasizing the importance of structure-activity relationship (SAR) studies in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of amino-pyridine precursors followed by functionalization. For example, phosphoryl trichloride (POCl₃) in DMF at 353 K can introduce aldehyde groups at the 3-position of the imidazo[1,2-a]pyridine core (as seen in analogous compounds) . Key steps include:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine core via thermal or catalytic conditions.
  • Methylation: Introduction of the methyl group using methylating agents (e.g., methyl iodide).
  • Carboxylation: Conversion to the carboxylic acid derivative, followed by hydrochloride salt formation.
    • Optimization : Reaction time, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents (e.g., POCl₃) critically affect purity and yield. Monitor via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C2, carboxylic acid at C3). For example, imidazo[1,2-a]pyridine derivatives show aromatic protons at δ 7.5–8.5 ppm and methyl groups at δ 2.3–2.7 ppm .
  • IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional groups.
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₀H₁₁ClN₂O₂) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride in nucleophilic substitution reactions?

  • Methodology :

  • Use density functional theory (DFT) to calculate electron density maps, identifying electrophilic sites (e.g., C3 carboxyl group).
  • Simulate reaction pathways with software like Gaussian or ORCA, incorporating solvent effects (e.g., polar aprotic vs. protic) .
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

  • Case Study : If Compound A shows antibacterial activity in one study but not another:

  • Variables to Test :
VariableExampleImpact
SolubilityDMSO vs. salineAffects bioavailability
Bacterial StrainGram-positive vs. Gram-negativeTarget specificity
Assay TypeBroth microdilution vs. agar diffusionThreshold concentration differences
  • Statistical Analysis : Use ANOVA to identify significant variables and normalize data across studies .

Q. How does the methyl substituent at C2 influence the compound’s stability under varying pH and temperature?

  • Experimental Design :

  • Stability Testing :
  • Prepare solutions at pH 2 (gastric), 7.4 (physiological), and 9 (intestinal).
  • Incubate at 25°C, 37°C, and 60°C for 24–72 hours.
  • Analyze degradation products via LC-MS .
  • Findings : Methyl groups typically enhance steric protection, reducing hydrolysis rates compared to unsubstituted analogs .

Key Recommendations

  • Contradiction Management : Replicate studies under standardized conditions (e.g., ISO 17025) to minimize variability .
  • Advanced Synthesis : Explore flow chemistry for scalable, high-purity production, leveraging ICReDD’s reaction path search methods .
  • Safety : Handle hydrochloride salts in fume hoods due to potential HCl release during decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride

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